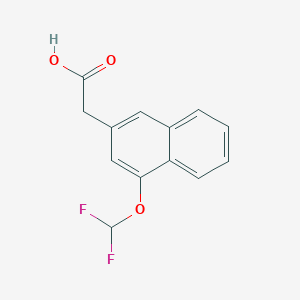
1-(Difluoromethoxy)naphthalene-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)naphthalene-3-acetic acid is an organic compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. It is a derivative of naphthaleneacetic acid, which is known for its applications in plant growth regulation.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)naphthalene-3-acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
1-(Difluormethoxy)naphthalin-3-essigsäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Difluormethoxygruppe auftreten und zur Bildung verschiedener Derivate führen.
Hydrolyse: Die Essigsäureeinheit kann unter sauren oder basischen Bedingungen einer Hydrolyse unterzogen werden, um die entsprechende Carbonsäure und den entsprechenden Alkohol zu erhalten.
Wissenschaftliche Forschungsanwendungen
1-(Difluormethoxy)naphthalin-3-essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Die Forschung untersucht derzeit ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Herstellung verschiedener chemischer Produkte und Zwischenprodukte verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(Difluormethoxy)naphthalin-3-essigsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. In Pflanzen wirkt es als auxinähnliche Verbindung und beeinflusst Zellwachstum, -teilung und -differenzierung . Die Verbindung wird durch passive Diffusion von Pflanzenzellen aufgenommen und wird durch Auxin-Influx- und -Efflux-Carrier reguliert . Diese Regulation moduliert den Auxingehalt innerhalb der Zellen und beeinflusst verschiedene Wachstums- und Entwicklungsprozesse.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it functions as an auxin-like compound, influencing cell expansion, division, and differentiation . The compound is taken up by plant cells through passive diffusion and is regulated by auxin influx and efflux carriers . This regulation modulates the auxin content within the cells, affecting various growth and developmental processes.
Vergleich Mit ähnlichen Verbindungen
1-(Difluormethoxy)naphthalin-3-essigsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Naphthalin-1-essigsäure (NAA): Ein weit verbreitetes synthetisches Pflanzenhormon mit ähnlichen Anwendungen in der Pflanzenwachstumsregulation.
Indol-3-essigsäure (IAA): Ein natürlich vorkommendes Auxin, das eine entscheidende Rolle beim Pflanzenwachstum und der Entwicklung spielt.
2,4-Dichlorphenoxyessigsäure (2,4-D): Ein weiteres synthetisches Auxin, das als Herbizid und Pflanzenwachstumsregulator verwendet wird.
Die Einzigartigkeit von 1-(Difluormethoxy)naphthalin-3-essigsäure liegt in ihrer Difluormethoxysubstitution, die im Vergleich zu ihren Analoga unterschiedliche chemische und biologische Eigenschaften verleihen kann.
Eigenschaften
Molekularformel |
C13H10F2O3 |
|---|---|
Molekulargewicht |
252.21 g/mol |
IUPAC-Name |
2-[4-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-8(7-12(16)17)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
InChI-Schlüssel |
WTBIVOKLQGJAHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)




![Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11861132.png)





